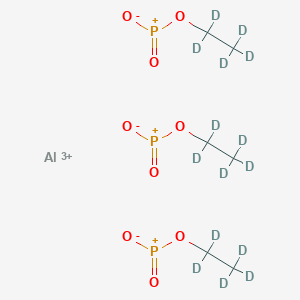
Hexanoyl-Coenzyme A (triammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoyl-Coenzyme A (triammonium) is a medium-chain fatty acyl Coenzyme A that serves as an acyl donor substrate for ghrelin O-acyltransferase (GOAT) . This compound is crucial in various biochemical processes, particularly in the metabolism of fatty acids and the synthesis of certain hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoyl-Coenzyme A (triammonium) is synthesized through a series of chemical reactions involving the acylation of Coenzyme A with hexanoic acid. The process typically involves the activation of hexanoic acid with a coupling reagent, followed by its reaction with Coenzyme A in the presence of a base .
Industrial Production Methods: Industrial production of Hexanoyl-Coenzyme A (triammonium) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions: Hexanoyl-Coenzyme A (triammonium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoyl-CoA derivatives.
Reduction: Reduction reactions can convert it into different fatty acyl-CoA compounds.
Substitution: It can participate in substitution reactions where the hexanoyl group is replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various acyl-CoA derivatives, which are essential intermediates in metabolic pathways .
Scientific Research Applications
Hexanoyl-Coenzyme A (triammonium) has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of acyltransferases.
Biology: It plays a role in the study of metabolic pathways involving fatty acid synthesis and degradation.
Medicine: Research on Hexanoyl-Coenzyme A (triammonium) contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is utilized in the production of biochemicals and pharmaceuticals.
Mechanism of Action
Hexanoyl-Coenzyme A (triammonium) exerts its effects by serving as an acyl donor in enzymatic reactions. The primary molecular target is ghrelin O-acyltransferase (GOAT), which uses Hexanoyl-Coenzyme A to acylate ghrelin, a hormone involved in appetite regulation. This acylation is crucial for ghrelin’s biological activity .
Comparison with Similar Compounds
Octanoyl-Coenzyme A: Another medium-chain fatty acyl CoA, but with an eight-carbon chain.
Butyryl-Coenzyme A: A short-chain fatty acyl CoA with a four-carbon chain.
Palmitoyl-Coenzyme A: A long-chain fatty acyl CoA with a sixteen-carbon chain.
Uniqueness: Hexanoyl-Coenzyme A (triammonium) is unique due to its specific role as a preferred substrate for GOAT, which distinguishes it from other acyl-CoA compounds. This specificity makes it particularly valuable in research focused on ghrelin and related metabolic pathways .
Properties
Molecular Formula |
C27H55N10O17P3S |
|---|---|
Molecular Weight |
916.8 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate;azane |
InChI |
InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3/t16-,20-,21-,22+,26-;;;/m1.../s1 |
InChI Key |
MXEFXWIYODKXEJ-GUOUMXCNSA-N |
Isomeric SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
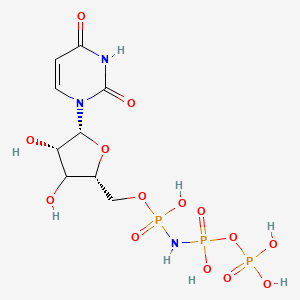
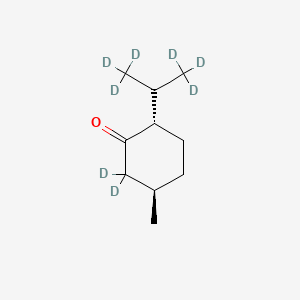
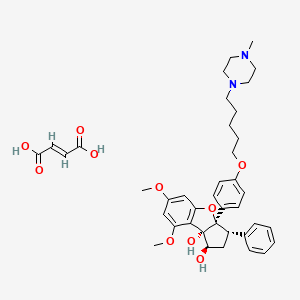
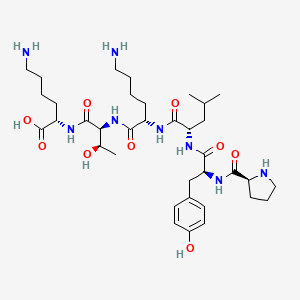
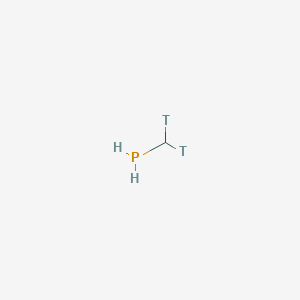
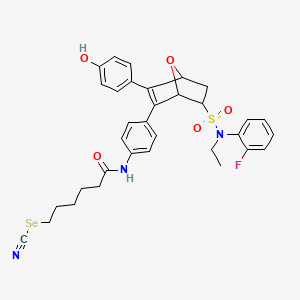
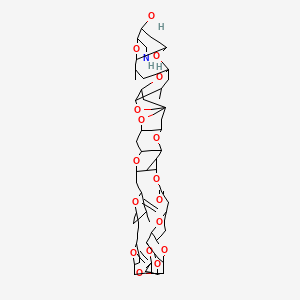
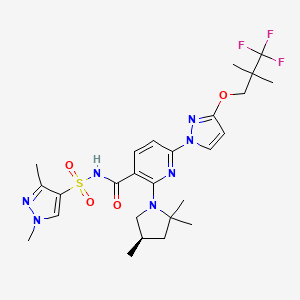
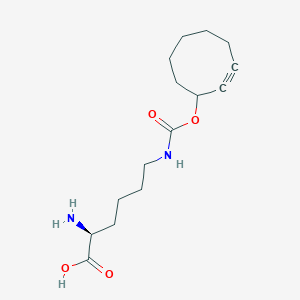

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)

